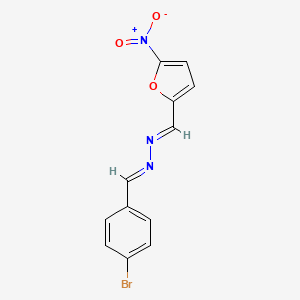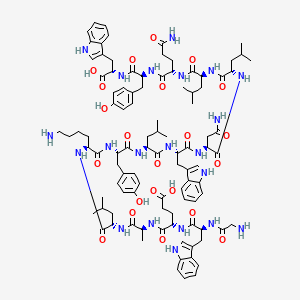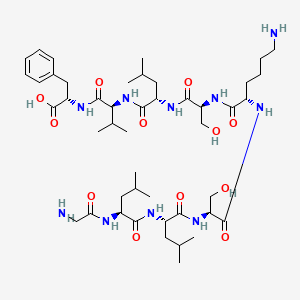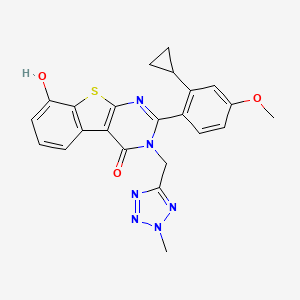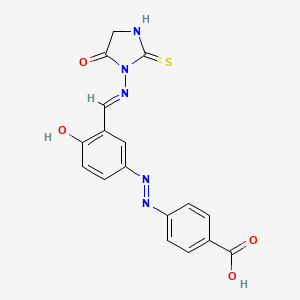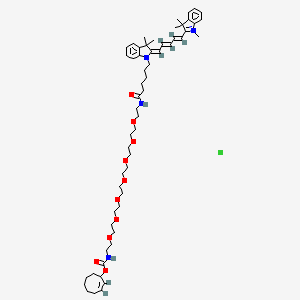
4-Bromo-2,3a-dihydroindazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3a-dihydroindazol-3-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a carbonyl group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3a-dihydroindazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the indazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反应分析
Types of Reactions: 4-Bromo-2,3a-dihydroindazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group at the 3-position can be reduced to form alcohols or oxidized to form carboxylic acids.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation and reduction reactions yield alcohols, carboxylic acids, or other derivatives depending on the specific conditions used.
科学研究应用
4-Bromo-2,3a-dihydroindazol-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-Bromo-2,3a-dihydroindazol-3-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, influencing cellular processes and signaling pathways.
相似化合物的比较
2,3-Dihydroindazol-3-one: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.
4-Chloro-2,3a-dihydroindazol-3-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Fluoro-2,3a-dihydroindazol-3-one: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness: 4-Bromo-2,3a-dihydroindazol-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The bromine atom also influences its biological activity, making it a valuable compound in medicinal chemistry research.
属性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC 名称 |
4-bromo-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3,6H,(H,10,11) |
InChI 键 |
ZZBZXEQGFIKIID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=O)C2C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



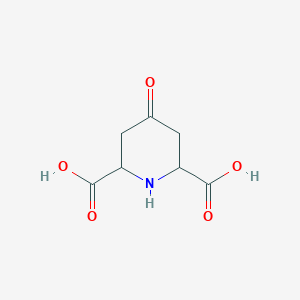

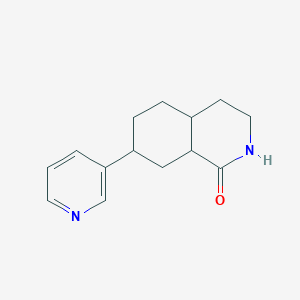
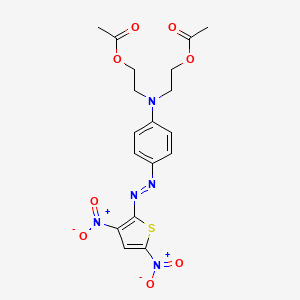
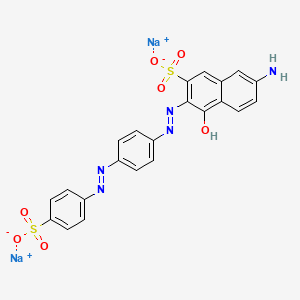
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
